molecular formula C10H5NO3S B14317804 2-Sulfanylidene-2,3-dihydro-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one CAS No. 106727-40-6

2-Sulfanylidene-2,3-dihydro-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one

Cat. No.: B14317804
CAS No.: 106727-40-6
M. Wt: 219.22 g/mol
InChI Key: RAZLOHKAZBAFDA-UHFFFAOYSA-N
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Description

2-Sulfanylidene-2,3-dihydro-4H-1benzopyrano[3,4-d][1,3]oxazol-4-one is a complex organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a benzopyran ring fused with an oxazole ring and a sulfanylidene group. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Sulfanylidene-2,3-dihydro-4H-1benzopyrano[3,4-d][1,3]oxazol-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzopyran Ring: This step involves the cyclization of a suitable precursor, such as a phenol derivative, with an aldehyde or ketone under acidic or basic conditions.

    Introduction of the Oxazole Ring: The oxazole ring can be introduced through a cyclization reaction involving an amide or nitrile precursor.

    Addition of the Sulfanylidene Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Processing: This method involves carrying out the reactions in a batch reactor, allowing for precise control over reaction conditions.

    Continuous Flow Processing: This method involves the continuous flow of reactants through a reactor, which can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylidene-2,3-dihydro-4H-1benzopyrano[3,4-d][1,3]oxazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Sulfanylidene-2,3-dihydro-4H-1benzopyrano[3,4-d][1,3]oxazol-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-Sulfanylidene-2,3-dihydro-4H-1benzopyrano[3,4-d][1,3]oxazol-4-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one: A simpler benzopyran derivative without the oxazole ring and sulfanylidene group.

    2,3-Dihydro-4H-1-benzopyran-4-one: Another benzopyran derivative with a similar structure but lacking the oxazole ring and sulfanylidene group.

Uniqueness

2-Sulfanylidene-2,3-dihydro-4H-1benzopyrano[3,4-d][1,3]oxazol-4-one is unique due to its complex structure, which includes both a benzopyran and an oxazole ring, as well as a sulfanylidene group

Properties

CAS No.

106727-40-6

Molecular Formula

C10H5NO3S

Molecular Weight

219.22 g/mol

IUPAC Name

2-sulfanylidene-3H-chromeno[3,4-d][1,3]oxazol-4-one

InChI

InChI=1S/C10H5NO3S/c12-9-7-8(14-10(15)11-7)5-3-1-2-4-6(5)13-9/h1-4H,(H,11,15)

InChI Key

RAZLOHKAZBAFDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)O2)NC(=S)O3

Origin of Product

United States

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